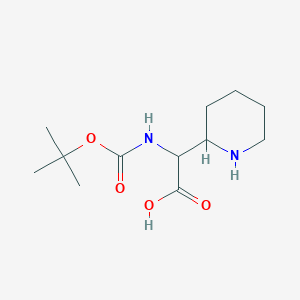
N-Boc-2-(2-Piperidinyl)-DL-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2-(2-Piperidinyl)-DL-glycine is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine and glycine, featuring a tert-butoxycarbonyl (Boc) protecting group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-Piperidinyl)-DL-glycine typically involves the protection of the amino group of piperidine with a Boc group, followed by the introduction of the glycine moiety. One common method involves the reaction of Boc-protected piperidine with glycine derivatives under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2-(2-Piperidinyl)-DL-glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the glycine moiety.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce modified piperidine or glycine structures .
Wissenschaftliche Forschungsanwendungen
N-Boc-2-(2-Piperidinyl)-DL-glycine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes
Wirkmechanismus
The mechanism of action of N-Boc-2-(2-Piperidinyl)-DL-glycine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, while the piperidine and glycine moieties can interact with biological systems. The compound may act as a substrate or inhibitor for enzymes, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pipecolic Acid: A carboxylic acid derivative of piperidine, used in the synthesis of various compounds.
N-Boc-2-piperidineacetic acid: Another Boc-protected piperidine derivative with similar structural features.
Uniqueness
N-Boc-2-(2-Piperidinyl)-DL-glycine is unique due to its combination of piperidine and glycine moieties, along with the Boc protecting group. This structure provides distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C12H22N2O4 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-piperidin-2-ylacetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-6-4-5-7-13-8/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
VUIDDSMLWHFQLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1CCCCN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


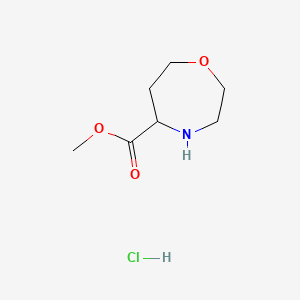
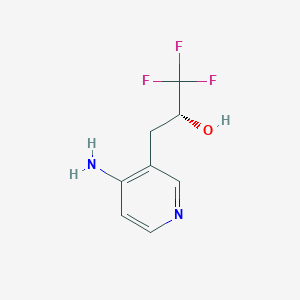

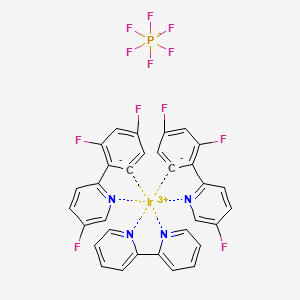

![(8S)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B13911254.png)
![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)
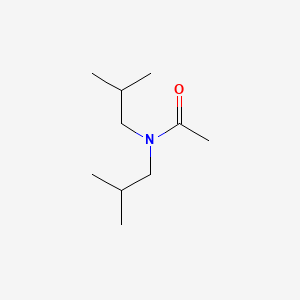
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
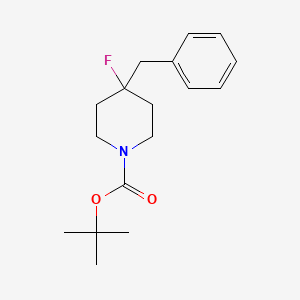
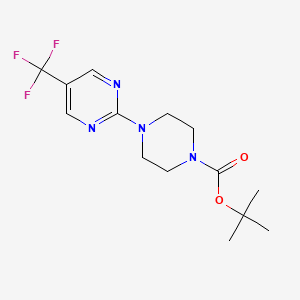
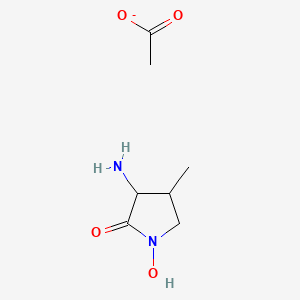
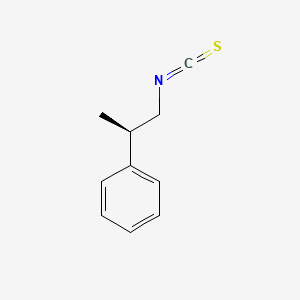
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
